molecular formula C2H5NaO6S B8738347 Glyoxal-sodium bisulfite hydrate

Glyoxal-sodium bisulfite hydrate

Cat. No.: B8738347
M. Wt: 180.11 g/mol
InChI Key: GLVOHCRFFMKNRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxal-sodium bisulfite hydrate (CAS 517-21-5) is a disodium salt of 1,2-dihydroxy-1,2-ethanedisulfonic acid, with the molecular formula C₂H₄Na₂O₈S₂ and a molecular weight of 266.16 g/mol . It exists as a hydrate, incorporating water molecules into its crystalline structure, and is characterized by high water solubility but insolubility in alcohol . The compound is synthesized via the reaction of glyoxal with sodium bisulfite, forming a stable bisulfite adduct. Its primary applications include organic synthesis, such as the preparation of quinoxaline derivatives , and its use as a stabilizing agent in pharmaceuticals .

Properties

Molecular Formula

C2H5NaO6S

Molecular Weight

180.11 g/mol

IUPAC Name

sodium;hydrogen sulfite;oxaldehyde;hydrate

InChI

InChI=1S/C2H2O2.Na.H2O3S.H2O/c3-1-2-4;;1-4(2)3;/h1-2H;;(H2,1,2,3);1H2/q;+1;;/p-1

InChI Key

GLVOHCRFFMKNRB-UHFFFAOYSA-M

Canonical SMILES

C(=O)C=O.O.OS(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Key Differences

  • Adduct Strength : Glycolaldehyde forms more stable bisulfite adducts than glyoxal, as shown by NMR studies .
  • Thermal Stability: this compound decomposes upon heating, releasing SO₂, whereas sodium bisulfate monohydrate remains stable up to 315°C .
  • Safety Profiles: Glyoxal-sodium bisulfite is classified as non-hazardous in pharmaceutical contexts , contrasting with sodium hydrosulfide hydrate, which poses significant safety risks .

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